

# Comprehensive Spectroscopic Characterization Guide: 4-(4-Fluorophenoxy)butanamide

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## Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)butanamide

CAS No.: 1098361-59-1

Cat. No.: B1438303

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## Part 1: Structural Context & Disambiguation

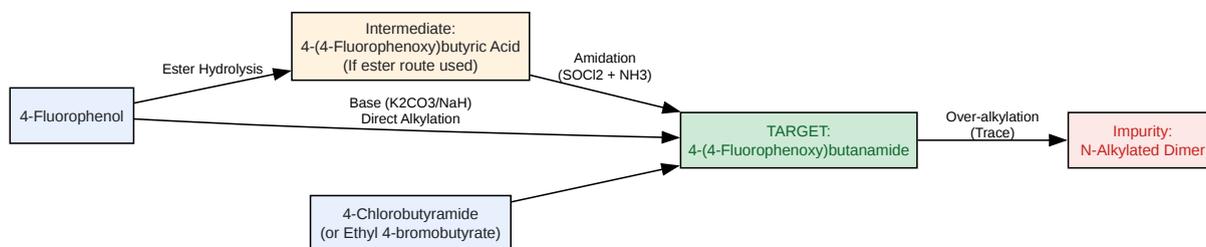
Target Molecule: 4-(4-Fluorophenoxy)butanamide Molecular Formula:

Molecular Weight: 197.21 g/mol Core Structural Features:

- Fluorophenoxy Head: A para-substituted benzene ring (AA'BB' spin system).
- Propyl Linker: A three-carbon aliphatic chain.
- Primary Amide Tail: A terminal  
group.

## Structural Logic & Synthesis Workflow

Understanding the synthesis is prerequisite to identifying impurities in the spectra. The compound is typically synthesized via a Williamson ether synthesis followed by amidation.



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Figure 1: Synthetic pathways influencing spectral impurity profiles. Note that the acid intermediate (Inter) is the most common contaminant.

## Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

NMR is the definitive tool for structural validation. The fluorine atom introduces spin-spin coupling (

, spin 1/2) that splits both carbon and proton signals.

### Experimental Protocol: <sup>1</sup>H NMR

- Solvent: DMSO-

is mandatory. Chloroform (

) causes the amide protons (

) to broaden or disappear due to exchange; DMSO stabilizes them via hydrogen bonding, appearing as two distinct singlets.

- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

## Predicted

## NMR Data Table (400 MHz, DMSO-

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment Logic
Ar-H (Ortho to F)	7.08 - 7.15	Multiplet (AA'BB')	2H		Deshielded by F; split by F.
Ar-H (Ortho to O)	6.88 - 6.95	Multiplet (AA'BB')	2H		Shielded by Oxygen donation.
Amide	7.30	Broad Singlet	1H	-	H-bonded to solvent.
Amide	6.75	Broad Singlet	1H	-	Less shielded amide proton.
	3.92	Triplet	2H		Deshielded by ether oxygen.
	2.18	Triplet	2H		Alpha to carbonyl.
Central	1.88	Quintet	2H		Beta to both withdrawing groups.

## Experimental Protocol: NMR

- Scans: Minimum 512 scans required to resolve C-F coupling patterns.
- Decoupling: Proton-decoupled.

## Predicted

### NMR Data Table (100 MHz, DMSO-

Carbon Type	Shift ( , ppm)	Splitting Pattern	Coupling ( , Hz)
C=O (Amide)	174.2	Singlet	-
Ar-C4 (C-F)	157.1	Doublet	Hz
Ar-C1 (C-O)	154.8	Singlet (weak)	Hz
Ar-C3 (Ortho to F)	115.8	Doublet	Hz
Ar-C2 (Meta to F)	115.5	Doublet	Hz
	67.2	Singlet	-
	31.8	Singlet	-
Central	25.1	Singlet	-

“

*Analyst Note: The doublet at ~115 ppm is often mistaken for a single signal. Zoom in to observe the distinct*

and

coupling constants which differentiate the two aromatic carbon environments.

## Part 3: Infrared Spectroscopy (FT-IR)

IR is utilized primarily for "fingerprinting" the functional groups and ensuring the amide has formed (disappearance of ester/acid bands).

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

## Diagnostic Bands[2][3][4][5]

- Primary Amide Region (The "Doublet"):
  - : ~3350 cm  
(Sharp/Medium)
  - : ~3180 cm  
(Sharp/Medium)
  - Differentiation: A carboxylic acid impurity would show a massive "hairy beard" broad stretch from 2500-3300 cm  
.
- Carbonyl Region:
  - Amide I ( ):  
): 1660 - 1690 cm  
.  
(Lower than esters ~1735 cm  
).
  - Amide II ( ):  
): 1620 - 1640 cm  
.
- Ether/Fluorine Region:
  - (Asym): 1240 cm

(Very Strong).

- (Aryl): 1210 - 1220 cm

(Strong, overlaps with ether).

## Part 4: Mass Spectrometry (MS)

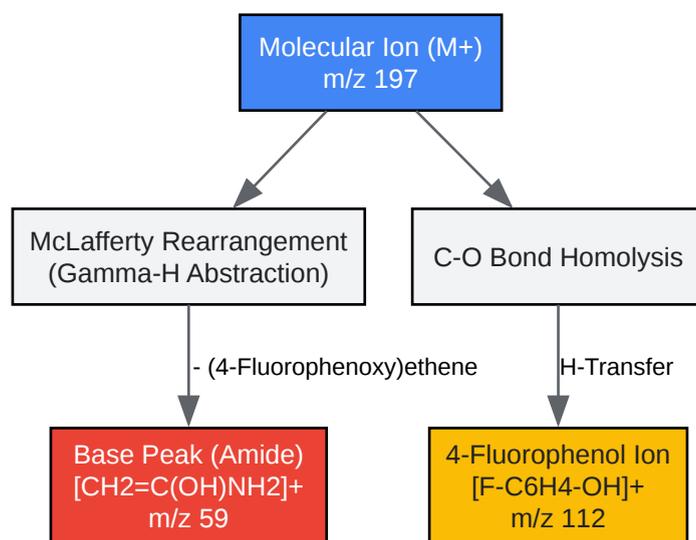
Mass spec confirms the molecular weight and the specific connectivity of the ether/amide chain.

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).

### Fragmentation Pathway (EI)

The electron ionization pattern is characteristic of phenoxy-alkyl derivatives.

- Molecular Ion (  
):  $m/z$  197 (Distinct, medium intensity).
- McLafferty Rearrangement (Amide):  $m/z$  59.
  - Mechanism:[\[1\]](#) The amide oxygen abstracts a gamma-hydrogen (from the  
position), cleaving the beta-bond. This confirms the primary butyramide chain.
- Phenoxy Cleavage:  $m/z$  112 and 125.
  - The ether bond is labile. Cleavage often yields the 4-fluorophenol radical cation ( $m/z$  112) or the 4-fluorophenoxy-methylene cation ( $m/z$  125).



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Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

## Part 5: References & Validation Sources

To validate these results in your laboratory, compare against these standard spectroscopic databases and methodology texts.

- SDBS (Spectral Database for Organic Compounds): Consult for "4-fluorophenol" and "Butanamide" reference spectra to verify fragment/coupling logic. AIST Japan.
- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Authoritative source for AA'BB' splitting and F-coupling constants).
- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for calculating chemical shift increments for phenoxy-alkyl chains).
- NIST Chemistry WebBook: Standard Reference Database 69.[2] (For MS fragmentation patterns of homologous primary amides). Available at: [\[Link\]](#)

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## Sources

- 1. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Butanamide, N-(4-fluorophenyl)- [[webbook.nist.gov](https://webbook.nist.gov)]
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